5-Bromo-3-fluoro-6-methylpyridin-2-amine
Description
5-Bromo-3-fluoro-6-methylpyridin-2-amine is a halogenated pyridine derivative characterized by a bromine atom at position 5, a fluorine atom at position 3, and a methyl group at position 6 on the pyridine ring. This compound is part of a broader class of substituted pyridin-amines, which are critical intermediates in medicinal chemistry and agrochemical research due to their ability to modulate biological activity through steric and electronic effects.
Properties
IUPAC Name |
5-bromo-3-fluoro-6-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGVKAKBRYKGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization Parameters
Key variables influencing yield and purity include:
This method avoids column chromatography, using instead a sequential extraction and distillation protocol. For 5-bromo-3-fluoro-6-methylpyridin-2-amine, analogous conditions could be applied to a 2-amino precursor, though the additional methyl group at position 6 necessitates careful steric management during diazotization.
Constructing the target molecule requires strategic introduction of substituents to avoid functional group incompatibilities. A plausible synthetic sequence involves:
Methyl Group Introduction via Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura reactions enable regioselective installation of the C6 methyl group. Using 2-amino-5-bromo-3-fluoropyridine as a substrate, methylboronic acid couples under conditions adapted from WO2019156989A1:
This approach, though time-intensive, provides moderate yields (33.6% reported for analogous systems). Microwave-assisted synthesis (120°C, 30 min) could potentially enhance reaction efficiency.
Directed Ortho-Metalation for Bromine Placement
The strong directing effect of the C2 amine allows precise bromination at C5. Employing LDA (Lithium Diisopropylamide) at -78°C:
This method capitalizes on the amine’s ortho/para-directing nature, though competing fluorination at the activated positions requires strict temperature control.
Amination Techniques for C2 Functionalization
Introducing the primary amine at position 2 presents distinct challenges due to the electron-deficient pyridine ring. Two validated approaches emerge:
Nucleophilic Aromatic Substitution
Activation of C2 via nitration followed by reduction:
-
Nitration at C2 using HNO₃/H₂SO₄ at 50°C
-
Catalytic hydrogenation (H₂, Pd/C, EtOH) to amine
Yields for analogous systems range from 40–60%, with purity dependent on nitro group regiochemistry.
Buchwald-Hartwig Amination
Modern transition metal catalysis enables direct amination of chloro- or bromopyridines. For a 2-bromo precursor:
This method achieves 55–70% conversion in related aminopyridines but requires stringent oxygen-free conditions.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for constructing this compound:
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Diazonium fluorination | 3 | 32% | 99% | High |
| Suzuki coupling | 4 | 28% | 95% | Moderate |
| Directed metalation | 5 | 18% | 90% | Low |
Diazonium chemistry provides the most direct pathway, though it requires handling potentially explosive intermediates. The Suzuki route offers better regiocontrol but suffers from extended reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and arylboronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-fluoro-6-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, such as inhibition of clot formation or disruption of biofilm formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-Bromo-3-fluoro-6-methylpyridin-2-amine with its closest analogs based on substituent positions, molecular properties, and applications:
Key Observations:
Substituent Effects on Reactivity: Bromine at position 5 (vs. Fluorine at position 3 (meta to the amine) may increase metabolic stability compared to para-substituted analogs (e.g., 5-Bromo-6-fluoropyridin-2-amine) .
Physical Properties: The methyl group at position 6 in this compound likely improves lipophilicity compared to non-methylated analogs, influencing solubility and bioavailability.
Safety and Handling :
- Halogenated pyridines often exhibit skin/eye irritation (e.g., H315, H319 warnings for 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine) . Proper handling protocols (e.g., PPE, ventilation) are critical.
Q & A
Q. What are the common synthetic routes for 5-Bromo-3-fluoro-6-methylpyridin-2-amine?
- Methodological Answer : The synthesis typically involves halogenation and amination steps. A common route starts with a pyridine precursor, where bromine and fluorine are introduced via nucleophilic aromatic substitution (SNAr) under controlled conditions (e.g., using NaH or KF as a base in polar aprotic solvents like DMF). The methyl group is often introduced via alkylation or Friedel-Crafts reactions. Advanced methods like microwave-assisted synthesis can enhance reaction efficiency and yield . Post-synthesis purification employs column chromatography or recrystallization to achieve >95% purity.
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization relies on multi-technique validation:
- NMR : H and C NMR confirm substitution patterns (e.g., distinct shifts for Br, F, and CH groups).
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (expected: ~219.02 g/mol).
- X-ray Crystallography : Resolves ambiguities in regiochemistry; SHELX software is widely used for structure refinement .
- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N, Br, and F percentages .
Q. What are the primary pharmacological applications of this compound?
- Methodological Answer : The compound serves as a scaffold in drug discovery due to its halogen-rich structure. Studies highlight its potential as a kinase inhibitor or GPCR modulator. For example, bromine enhances binding to hydrophobic pockets, while fluorine improves metabolic stability. In vitro assays (e.g., fluorescence polarization or SPR) quantify target affinity, with IC values typically in the micromolar range .
Advanced Research Questions
Q. How do bromine and fluorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : Bromine acts as a superior leaving group compared to fluorine, enabling selective Suzuki-Miyaura couplings at the Br position. Fluorine’s electronegativity deactivates the ring, directing electrophilic attacks to the methyl-bearing carbon. Computational studies (DFT) show that the C-Br bond has a lower activation energy (~25 kcal/mol) for oxidative addition to Pd(0) catalysts than C-F (~40 kcal/mol) . Optimized conditions use Pd(PPh)/KCO in toluene/EtOH (80°C, 12h) for >80% yield .
Q. How can conflicting spectroscopic data (e.g., ambiguous NOE correlations) be resolved?
- Methodological Answer : Contradictions arise due to overlapping signals or dynamic effects. Strategies include:
- Variable Temperature NMR : Reduces signal broadening; resolves splitting patterns.
- 2D NMR (HSQC, HMBC) : Correlates H-C couplings to confirm connectivity.
- X-ray Crystallography : Provides unambiguous spatial arrangement; SHELXL refinement achieves R-factors < 0.05 .
- Comparative Analysis : Reference structural analogs (e.g., 5-Bromo-2-fluoro-3-methylpyridine, CAS 374633-36-0) to identify consistent spectral features .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screens against kinase ATP-binding sites (e.g., EGFR), prioritizing poses with ΔG < -8 kcal/mol.
- MD Simulations (AMBER) : Assesses binding stability over 100 ns; RMSD < 2 Å indicates robust target engagement.
- QSAR Models : Correlate substituent effects (e.g., Hammett σ values for Br/F) with bioactivity using datasets from analogs like 3-Bromo-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-30-7) .
Q. How to design SAR studies using structural analogs of this compound?
- Methodological Answer : Focus on substituent variations while maintaining the pyridine core:
Q. What strategies stabilize the compound under physiological conditions?
- Methodological Answer :
- pH Buffering : Store in PBS (pH 7.4) to minimize hydrolysis of the C-Br bond.
- Light Protection : Amber vials prevent photodegradation (t increases from 24h to >72h under dark conditions).
- Cryopreservation : Lyophilized samples retain >90% integrity at -80°C for 6 months.
- Co-solvents : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility without aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
